molecular formula C19H23N3O2 B5557324 N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B5557324
M. Wt: 325.4 g/mol
InChI Key: ZAANWJJEJMZULQ-UHFFFAOYSA-N
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Description

N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide, also known as DPBF, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DPBF belongs to the class of benzofuran derivatives and has been found to possess a range of biological activities. In

Scientific Research Applications

Benzofuran and Pyrazole Derivatives in Scientific Research

Synthesis and Application in Medicinal Chemistry Benzofuran and pyrazole derivatives are frequently synthesized for potential medicinal applications. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For example, the synthesis and characterization of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were studied for their in vitro antimicrobial activity against pathogenic bacteria (Idrees et al., 2020). Similarly, the synthesis of benzofuran-pyrazole hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors, indicating their potential in addressing bacterial resistance (Mekky & Sanad, 2020).

Chemical Synthesis and Reaction Mechanisms The chemical synthesis of benzofuran and pyrazole derivatives often involves complex reaction mechanisms that can lead to the discovery of new synthetic pathways or the improvement of existing ones. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism was studied, providing insights into novel chemical transformations (Ledenyova et al., 2018).

Biological Activities and Screening The biological screening of benzofuran and pyrazole derivatives is a significant area of research, focusing on evaluating these compounds for various biological activities. The synthesis, characterization, and antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1Hpyrazole-3-carboxamide derivatives explored their potential as antibacterial agents against a panel of pathogenic microorganisms (Idrees, Kola, & Siddiqui, 2019).

Properties

IUPAC Name

N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-5-14-6-7-17-16(10-14)13(2)18(24-17)19(23)22(3)9-8-15-11-20-21-12-15/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANWJJEJMZULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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